3-Bromo-2-fluoro-5-methylaniline
Overview
Description
3-Bromo-2-fluoro-5-methylaniline: is an organic compound with the molecular formula C7H7BrFN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
3-Bromo-2-fluoro-5-methylaniline is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in this reaction .
Mode of Action
The compound interacts with its targets through a series of steps. First, it undergoes oxidative addition, where palladium donates electrons to form a new Pd–C bond . Then, transmetalation occurs, where the organoboron group (from this compound) is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the creation of new organic compounds through the formation of these bonds .
Pharmacokinetics
The compound’s physical properties such as its density (16±01 g/cm3), boiling point (2589±350 °C at 760 mmHg), and molecular weight (204040) can provide some insights .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored at room temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Bromo-2-fluoro-5-methylaniline are not well-studied. Based on its structure, it can be inferred that it might participate in various biochemical reactions. For instance, the bromine and fluorine atoms could potentially be involved in halogen bonding interactions with enzymes or other biomolecules . The methyl group might also interact with hydrophobic pockets in proteins .
Molecular Mechanism
It could potentially act as a ligand for certain receptors or enzymes, given its aromatic structure and the presence of halogen atoms .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of this compound in laboratory settings .
Dosage Effects in Animal Models
No studies have been conducted to determine the dosage effects of this compound in animal models .
Metabolic Pathways
It’s possible that it could be metabolized by cytochrome P450 enzymes, which are known to metabolize a wide range of xenobiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-methylaniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-5-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form aniline derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea (NH2CSNH2) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives.
Nucleophilic Substitution: Products include substituted anilines or thiols.
Oxidation and Reduction: Products include quinones or reduced aniline derivatives.
Scientific Research Applications
3-Bromo-2-fluoro-5-methylaniline is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
3-Bromo-5-fluoro-2-methylaniline: This compound has a similar structure but with different positions of the substituents.
4-Bromo-3-fluoro-2-methylaniline: Another isomer with different substituent positions.
2-Bromo-4-fluoro-5-methylaniline: A compound with a different arrangement of bromine and fluorine atoms.
Uniqueness: 3-Bromo-2-fluoro-5-methylaniline is unique due to its specific arrangement of substituents, which can influence its reactivity and interaction with biological targets. The presence of both bromine and fluorine atoms provides distinct electronic and steric properties, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
3-bromo-2-fluoro-5-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPUHWXDXJQPOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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